molecular formula C10H7Cl2F3OS B14034727 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14034727
M. Wt: 303.13 g/mol
InChI Key: BLMVOSZTKFPHLK-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a substituted phenyl ring with a trifluoromethylthio (-SCF₃) group and a chlorine atom at the 5-position.

Properties

Molecular Formula

C10H7Cl2F3OS

Molecular Weight

303.13 g/mol

IUPAC Name

1-chloro-1-[5-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)7-4-6(11)2-3-8(7)17-10(13,14)15/h2-4,9H,1H3

InChI Key

BLMVOSZTKFPHLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Common Synthetic Routes

Friedel-Crafts Acylation Followed by Halogenation

A widely employed approach is to start from a suitably substituted aromatic precursor, such as 5-chloro-2-(trifluoromethylthio)benzene, and perform Friedel-Crafts acylation with chloroacetone or a related acyl chloride to introduce the propan-2-one side chain with the α-chloro substituent. This reaction typically requires a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.

Nucleophilic Substitution on α-Haloketones

Alternatively, the synthesis can proceed via nucleophilic substitution of α-haloketones. For example, chloroacetone derivatives can react with 5-chloro-2-(trifluoromethylthio)phenyl nucleophiles in the presence of bases like potassium carbonate and polar aprotic solvents such as dimethylformamide (DMF) to facilitate the coupling reaction.

Multi-Component Catalytic Reactions

Recent advances include catalytic multicomponent reactions that allow the direct synthesis of α-trifluoromethylthiolated ketones under mild conditions. For instance, using N-SCF3 phthalimide as a trifluoromethylthiolating agent in the presence of catalysts like DABCO in dichloromethane solvent at room temperature enables efficient incorporation of the trifluoromethylthio group into ketone substrates.

Industrial Scale Preparation

Industrial methods optimize these laboratory routes for scalability and yield. Continuous flow reactors and automated synthesis systems are employed to improve reaction control, safety, and throughput. Reaction parameters such as temperature, solvent, and reagent stoichiometry are fine-tuned to maximize purity and minimize by-products.

Detailed Preparation Procedure Example

A representative laboratory synthesis procedure based on literature and patent data is summarized below:

Step Reagents & Conditions Description Outcome
1 5-Chloro-2-(trifluoromethylthio)benzene + Chloroacetone + K2CO3 + DMF Nucleophilic substitution in DMF at controlled temperature (~50-80°C) Formation of 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
2 Purification by silica gel column chromatography Elution with hexane/ethyl acetate gradient Product isolation with purity >98%
3 Characterization by NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC Confirmation of structure and purity Verified compound identity and >98% purity

This method ensures minimal decomposition of sensitive trifluoromethylthio groups by maintaining inert atmosphere and avoiding moisture.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Dimethylformamide (DMF), Dichloromethane (CH2Cl2) Polar aprotic solvents preferred for nucleophilic substitution and catalytic reactions
Temperature 25°C to 90°C Lower temperatures favored to preserve trifluoromethylthio group integrity; higher temperatures for reaction acceleration
Catalyst/Base Potassium carbonate, DABCO, Lewis acids (AlCl3) Choice depends on reaction type: base for substitution, Lewis acid for Friedel-Crafts
Reaction Time 1 to 6 hours Sufficient for completion without overexposure to reactive conditions
Atmosphere Inert gas (argon or nitrogen) Prevents hydrolysis and oxidation of sensitive groups

Purification and Characterization

Post-synthesis, the compound is purified primarily via silica gel column chromatography using hexane/ethyl acetate solvent mixtures. Analytical methods for quality control include:

Summary Table of Preparation Data

Aspect Details
Molecular Formula C10H7Cl2F3OS
Molecular Weight Approx. 292.58 g/mol
Key Starting Materials 5-Chloro-2-(trifluoromethylthio)benzene, chloroacetone
Typical Solvents DMF, CH2Cl2
Catalysts/Bases K2CO3, DABCO, AlCl3
Reaction Temperature 25–90 °C
Reaction Time 1–6 hours
Purification Method Silica gel chromatography
Purity Achieved >98%
Analytical Techniques NMR (¹H, ¹³C, ¹⁹F), HRMS, HPLC

Research Findings and Notes

  • The trifluoromethylthio group enhances lipophilicity and electrophilicity, influencing reactivity and biological activity.
  • Maintaining inert and anhydrous conditions is critical to prevent hydrolysis of the trifluoromethylthio moiety.
  • Catalytic multicomponent reactions offer promising routes for efficient synthesis with fewer steps and milder conditions.
  • Industrial synthesis benefits from continuous flow processes for better control and scalability.
  • Purification and characterization protocols are well-established, ensuring reproducibility and high purity for research applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield substituted phenyl derivatives, while oxidation reactions can produce corresponding ketones or alcohols .

Scientific Research Applications

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of the trifluoromethylthio group enhances its reactivity and ability to form stable complexes with target molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

3-(5-Chloro-2-Methoxyphenyl)-1,1,1-Trifluoropropan-2-One (CAS 1340177-72-1)
  • Structural Differences : The methoxy (-OCH₃) group in this analog contrasts with the trifluoromethylthio (-SCF₃) group in the target compound. Methoxy is electron-donating, while -SCF₃ is strongly electron-withdrawing, altering the aryl ring’s electronic density .
  • Implications : The target compound’s -SCF₃ group likely enhances electrophilic substitution resistance compared to the methoxy analog, affecting reactivity in downstream reactions.
1-(5-Chlorothiophen-2-Yl)-3-Phenylprop-2-En-1-One
  • Core Structure : This compound replaces the phenyl ring with a thiophene heterocycle, introducing sulfur into the aromatic system. The α,β-unsaturated ketone (prop-2-en-1-one) allows conjugation, unlike the saturated propan-2-one backbone of the target compound .
  • Reactivity: The enone system facilitates Michael additions or Diels-Alder reactions, whereas the target compound’s ketone may favor nucleophilic additions hindered by -SCF₃/Cl substituents.

Hydrazinylidene Derivatives

1-Chloro-1-[(4-Methoxyphenyl)Hydrazinylidene]Propan-2-One
  • Functional Group : The hydrazinylidene moiety (-N=N-) introduces planar conjugation, stabilizing the molecule via resonance. This contrasts with the target compound’s simple ketone group .
  • Crystallography: Monoclinic crystal system (P21/c) with hydrogen bonding (N–H⋯O) observed in analogs like C₉H₉ClN₂O (Mr = 196.63, a = 7.2681 Å, β = 101.158°) . The target compound’s bulky -SCF₃ group may disrupt similar packing, reducing crystallinity.

Chlorinated Propanone Derivatives

3-Chloro-1-(Thiophen-2-Yl)Propan-1-One
  • Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride (AlCl₃ catalyst) . The target compound could follow a similar route using a substituted benzoyl chloride.
  • Applications : Thiophene derivatives are common in materials science; the target compound’s -SCF₃ group may enhance bioactivity or thermal stability.
1-(4-Chlorophenyl)-2-Cyclopropylpropan-1-One
  • In contrast, the target compound’s -SCF₃ group contributes steric bulk without strain .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Crystal System Notable Reactivity/Properties
Target Compound C₁₀H₆Cl₂F₃OS -SCF₃, 5-Cl ~305.6 (estimated) Not Reported High electrophilic resistance
3-(5-Cl-2-MeO-Ph)-1,1,1-CF₃-propan-2-one C₁₀H₈ClF₃O₂ -OCH₃, 5-Cl 252.62 Not Reported Electron-donating substituent effects
1-Cl-1-[(Z)-Ph-Hydrazinylidene]propan-2-one C₉H₉ClN₂O -N=N-Ph 196.63 Monoclinic (P21/c) Hydrogen bonding, planar conjugation
3-Cl-1-(Thiophen-2-yl)propan-1-one C₇H₅ClOS Thiophene, 3-Cl 172.63 Not Reported Friedel-Crafts acylation product

Biological Activity

1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The trifluoromethylthio group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Chemical Properties:

PropertyValue
Molecular FormulaC11H8ClF3OS
Molecular Weight286.67 g/mol
Boiling Point229.2 ± 40.0 °C (Predicted)
IUPAC NameThis compound

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethylthio group. This moiety may facilitate interactions with various biomolecules, influencing enzymatic pathways and receptor activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Anticancer Activity

Research has demonstrated that certain pyrazole derivatives exhibit notable cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. It is hypothesized that the incorporation of halogen substituents, such as chlorine in this compound, could enhance its anticancer properties through mechanisms like apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating the cytotoxic effects of various halogenated compounds on breast cancer cell lines, compounds similar to this compound demonstrated a synergistic effect when combined with standard chemotherapeutics like doxorubicin. This suggests potential for developing combination therapies that enhance treatment efficacy while minimizing side effects.

In Vitro Studies

In vitro assays have been conducted to assess the compound's inhibitory effects on specific enzymes and cellular pathways. For example:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Similar compounds have shown promising results in inhibiting DHODH, which is critical for pyrimidine synthesis in rapidly dividing cells.
CompoundIC50 (µM)
This compoundTBD
Control (Doxorubicin)0.5

Antifungal Activity

Some derivatives have also exhibited antifungal properties, making them candidates for agricultural applications as herbicides or fungicides.

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